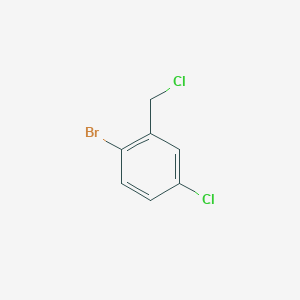

1-Bromo-4-chloro-2-(chloromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2-(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWXCRQROYEUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 Chloro 2 Chloromethyl Benzene

Classical Halogenation Strategies

Classical halogenation strategies involve the direct introduction of halogen atoms onto the aromatic ring through electrophilic substitution reactions. The synthesis of 1-Bromo-4-chloro-2-(chloromethyl)benzene can be approached by either brominating a chloromethylated benzene (B151609) precursor or chlorinating a brominated benzene precursor.

Bromination of Chloromethylated Benzene Precursors

This approach begins with a benzene ring already substituted with chloro and chloromethyl groups. A suitable starting material would be 1-chloro-3-(chloromethyl)benzene or 1-chloro-4-(chloromethyl)benzene. The bromination of these precursors is an electrophilic aromatic substitution reaction, typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.comlibretexts.org

The regioselectivity of the bromination is governed by the directing effects of the existing substituents. The chloro group is an ortho-, para-director, while the chloromethyl group is also an ortho-, para-director. In the case of 1-chloro-4-(chloromethyl)benzene, the incoming bromo group would be directed to the positions ortho to the chloro group and ortho to the chloromethyl group. This would lead to the formation of the desired product, this compound, along with other isomers.

| Precursor | Reagents | Product |

| 1-chloro-4-(chloromethyl)benzene | Br₂, FeBr₃ | This compound |

Table 1: Bromination of a Chloromethylated Benzene Precursor

Chlorination of Brominated Benzene Precursors

Alternatively, the synthesis can commence with a brominated and methylated benzene derivative, such as 1-bromo-2-methylbenzene or 1-bromo-3-methylbenzene. The subsequent chlorination is also an electrophilic aromatic substitution reaction, employing chlorine (Cl₂) and a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.org

The directing effects of the bromo and methyl groups, both of which are ortho-, para-directors, will influence the position of the incoming chloro group. aspirationsinstitute.com For instance, starting with 1-bromo-2-methylbenzene, chlorination would likely occur at the para position to the bromo group and ortho to the methyl group, yielding 1-bromo-4-chloro-2-methylbenzene. The final step would then be the chlorination of the methyl group, which is a radical-mediated process discussed in the next section.

| Precursor | Reagents | Intermediate |

| 1-bromo-2-methylbenzene | Cl₂, FeCl₃ | 1-bromo-4-chloro-2-methylbenzene |

Table 2: Chlorination of a Brominated Benzene Precursor

Radical-Mediated Synthetic Routes

Radical-mediated reactions provide an alternative pathway for the synthesis of this compound, particularly for the introduction of the chloromethyl group.

Free Radical Chlorination of Substituted Bromotoluenes

This method involves the free-radical chlorination of a substituted bromotoluene, such as 1-bromo-4-chlorotoluene. wikipedia.org This reaction is typically initiated by UV light or a radical initiator like benzoyl peroxide. mychemblog.com Chlorine gas is bubbled through the heated substrate, leading to the substitution of a hydrogen atom on the methyl group with a chlorine atom. chlorobenzene.ltd

While effective, free-radical chlorination can be non-selective, potentially leading to the formation of dichlorinated and trichlorinated by-products. wikipedia.org Controlling the reaction conditions, such as the concentration of chlorine and the reaction time, is crucial to maximize the yield of the desired monochlorinated product. youtube.com

| Precursor | Reagents | Product |

| 1-bromo-4-chlorotoluene | Cl₂, UV light or heat | This compound |

Table 3: Free Radical Chlorination of a Substituted Bromotoluene

Benzylic Bromination via N-Bromosuccinimide (NBS)

Benzylic bromination using N-Bromosuccinimide (NBS) is a highly selective method for introducing a bromine atom at the benzylic position (the carbon atom adjacent to the aromatic ring). libretexts.org This reaction is a cornerstone of organic synthesis for creating benzyl (B1604629) bromides. mychemblog.com The reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄). mychemblog.comlibretexts.org

In the context of synthesizing the target compound, this method would be applied to a precursor like 1-chloro-4-methyl-2-bromobenzene. However, the direct application of NBS to introduce the chloromethyl group is not feasible. Instead, NBS is used to create a benzylic bromide, which can then be converted to a chloromethyl group through a nucleophilic substitution reaction.

| Precursor | Reagents | Intermediate |

| 1-bromo-4-chlorotoluene | NBS, radical initiator | 1-bromo-2-(bromomethyl)-4-chlorobenzene |

Table 4: Benzylic Bromination with NBS

Nucleophilic Substitution Approaches for Aryl Halide Synthesis

While direct nucleophilic substitution on an unactivated aromatic ring is generally difficult, certain strategies can be employed. libretexts.org However, for the synthesis of this compound, nucleophilic substitution is more relevant for modifying a pre-existing functional group rather than constructing the core aryl halide structure.

For instance, if a synthetic route yields 1-bromo-4-chloro-2-(hydroxymethyl)benzene, the hydroxyl group can be converted to a chloro group via a nucleophilic substitution reaction. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used for this transformation. ncert.nic.in

Another relevant application is the Sandmeyer reaction, which allows for the introduction of chloro or bromo groups onto an aromatic ring via a diazonium salt intermediate. scribd.com For example, starting from 2-amino-5-chlorotoluene, diazotization followed by reaction with cuprous bromide (CuBr) could yield 1-bromo-4-chloro-2-methylbenzene. This intermediate could then undergo free-radical chlorination as described previously.

| Precursor | Reagents | Intermediate |

| 2-amino-5-chlorotoluene | 1. NaNO₂, HBr2. CuBr | 1-bromo-4-chloro-2-methylbenzene |

Table 5: Sandmeyer Reaction for Aryl Halide Synthesis

Multi-step Synthetic Pathway Design and Optimization

The synthesis of this compound is not a trivial single-step process but rather necessitates a well-designed multi-step pathway. A logical and efficient synthetic route often commences from a simpler, commercially available starting material, such as o-toluidine (B26562). The design of the pathway hinges on the directing effects of the substituents on the aromatic ring to ensure the correct placement of the bromo, chloro, and chloromethyl groups.

One plausible synthetic pathway, derived from analogous syntheses, initiates with the protection of the amino group of o-toluidine, followed by a sequence of halogenation and functional group transformations. A key intermediate in such a sequence is 5-bromo-2-chlorotoluene (B1269892). The final step would then be the introduction of the chloromethyl group at the benzylic position.

A representative multi-step synthesis is outlined below:

Bromination of o-Toluidine : The synthesis can start with the bromination of o-toluidine. The amino group is a strong activating group and directs ortho- and para- to itself. To achieve the desired substitution pattern, the amino group is often first protected, for example, as an acetanilide, to moderate its activating effect and to introduce the bromine atom at the desired position.

Diazotization and Sandmeyer Reaction : Following bromination, the amino group can be converted to a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction to replace the diazonium group with a chloro group. This sequence allows for the introduction of the chloro group at a position that might not be easily accessible through direct chlorination.

Benzylic Chlorination : The final key step is the chlorination of the methyl group of the resulting 5-bromo-2-chlorotoluene to yield this compound. This is typically achieved through a free-radical halogenation reaction, often initiated by UV light or a radical initiator in the presence of a chlorinating agent like N-chlorosuccinimide (NCS).

| Step | Reaction | Key Reagents | Purpose |

| 1 | Bromination | N-Bromosuccinimide (NBS) | Introduction of the bromo substituent. |

| 2 | Diazotization & Sandmeyer | NaNO₂, HCl, CuCl | Conversion of the amino group to a chloro group. |

| 3 | Benzylic Chlorination | N-Chlorosuccinimide (NCS), Initiator (e.g., AIBN) | Conversion of the methyl group to a chloromethyl group. |

Catalytic Methods in Halogenation and Functionalization

Catalytic methods play a crucial role in modern organic synthesis by offering milder reaction conditions, higher selectivity, and improved efficiency. For the synthesis of this compound and related compounds, both transition metal-catalyzed reactions and Lewis acid-catalyzed reactions are of significant importance.

Transition Metal-Catalyzed Directed Halogenation

While direct halogenation of aromatic rings is often achieved through electrophilic substitution, transition metal catalysis offers alternative pathways with distinct advantages, including unique regioselectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of aryl halides. mdpi.com Although not a direct method for introducing the initial halogens in this specific target molecule's typical synthesis, these methods are vital for any subsequent modifications of the this compound core, where the bromo or chloro substituents can be selectively replaced.

For the direct introduction of halogens, transition metal catalysts can activate halogenating agents or direct the halogenation to a specific position through coordination with a directing group on the substrate. However, for a substrate like 4-chloro-2-methyltoluene, electrophilic bromination is generally straightforward and may not necessitate a transition metal catalyst.

Lewis Acid-Catalyzed Chloromethylation Reactions

The introduction of the chloromethyl group onto an aromatic ring is a classic example of a Friedel-Crafts type reaction, which is often catalyzed by a Lewis acid. dur.ac.uk While the synthesis outlined above involves the chlorination of a pre-existing methyl group, an alternative approach could involve the direct chloromethylation of 1-bromo-4-chlorobenzene.

In a Lewis acid-catalyzed chloromethylation, a source of formaldehyde (B43269) (like paraformaldehyde or trioxane) and hydrogen chloride are used in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or tin(IV) chloride (SnCl₄). dur.ac.uk The Lewis acid activates the electrophile, facilitating the attack by the aromatic ring.

The reaction mechanism generally involves the formation of a reactive electrophilic species, which is then attacked by the electron-rich aromatic ring. The choice of Lewis acid and reaction conditions is critical to control the reaction and avoid side reactions, such as the formation of diarylmethane byproducts. dur.ac.uk For a deactivated ring system like 1-bromo-4-chlorobenzene, stronger Lewis acids and more forcing conditions might be necessary.

| Catalyst | Reaction Type | Substrate Example | Reagents |

| ZrCl₄ | Halogenation | Aromatic Compounds | N-halosuccinimide (NCS, NBS) researchgate.net |

| AlCl₃ | Friedel-Crafts Acylation | 5-bromo-2-chlorobenzoic acid | Phenetole google.com |

| ZnCl₂ | Chloromethylation | Aromatic Compounds | Formaldehyde, HCl dur.ac.uk |

Regioselective and Stereoselective Control in Synthesis

Regioselective control is the cornerstone of synthesizing a specific isomer of a polysubstituted benzene like this compound. The relative positions of the substituents are determined by the directing effects of the groups already present on the ring during electrophilic substitution reactions.

In the context of the multi-step synthesis starting from a substituted toluene (B28343) derivative, the existing chloro and methyl groups on the benzene ring will direct the position of the incoming bromine atom. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects dictates the regiochemical outcome of the bromination step. The synthesis described in patent literature for a related compound starting from o-toluidine takes advantage of these directing effects to achieve the desired substitution pattern. google.com

For instance, in the bromination of 4-chloro-2-methylaniline (B164923) (a derivative of the proposed starting material), the powerful activating and directing effect of the amino group would be the dominant factor in determining the position of the incoming bromine. By protecting the amino group as an acetamide, its activating influence is attenuated, allowing for more controlled halogenation.

The final benzylic chlorination step is also regioselective, as it specifically occurs at the methyl group attached to the benzene ring, rather than on the ring itself, under free-radical conditions. This reaction does not create a stereocenter, so stereoselective control is not a consideration in this particular step.

Chemical Reactivity and Reaction Mechanisms of 1 Bromo 4 Chloro 2 Chloromethyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for 1-bromo-4-chloro-2-(chloromethyl)benzene, occurring at either the aliphatic chloromethyl side chain or the aromatic ring itself.

The chloromethyl group attached to the benzene (B151609) ring is a benzylic halide. The benzylic position is a carbon atom directly bonded to a benzene ring. chemistry.coach This structural feature confers significant reactivity towards nucleophilic substitution due to the ability of the adjacent aromatic ring to stabilize reaction intermediates and transition states through resonance. chemistry.coachbyjus.com

Nucleophilic substitution at the benzylic chloromethyl group can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is determined by factors such as the stability of the carbocation intermediate, steric hindrance, the strength of the nucleophile, and the polarity of the solvent. masterorganicchemistry.comlibretexts.org

The SN1 reaction is a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group (Cl⁻) to form a carbocation intermediate. byjus.commasterorganicchemistry.com Benzylic halides are particularly prone to SN1 reactions because the resulting benzylic carbocation is highly stabilized by resonance, delocalizing the positive charge across the aromatic ring. chemistry.coachbyjus.comquora.com This stabilization lowers the activation energy for carbocation formation. chemistry.coach Weak nucleophiles and polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate, favor the SN1 pathway. libretexts.orgkhanacademy.org

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.commasterorganicchemistry.com This mechanism is sensitive to steric hindrance at the reaction center. masterorganicchemistry.com Since the chloromethyl group in this compound is a primary halide, it is relatively unhindered, making it a good candidate for SN2 reactions. chemistry.coachlearncbse.in Strong nucleophiles and polar aprotic solvents, which enhance the nucleophile's reactivity, favor the SN2 pathway. libretexts.orgkhanacademy.org

The choice between the SN1 and SN2 mechanism for this primary benzylic halide is therefore finely balanced and can be directed by the choice of reaction conditions.

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate Structure | Favored by resonance-stabilized carbocation (benzylic). byjus.comlibretexts.org | Favored by low steric hindrance (primary halide). masterorganicchemistry.comlearncbse.in |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). libretexts.org | Strong nucleophiles (e.g., RS⁻, CN⁻, OH⁻). libretexts.org |

| Solvent | Polar protic solvents (e.g., water, alcohols). libretexts.orgkhanacademy.org | Polar aprotic solvents (e.g., acetone (B3395972), DMSO). libretexts.org |

| Reaction Rate | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Benzylic carbocation. reddit.com | None (transition state only). reddit.com |

The high reactivity of the benzylic chloride allows for its displacement by a wide variety of nucleophiles, providing a versatile route to synthesize a range of derivatives.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles such as hydroxide (B78521) ions (OH⁻), alkoxides (RO⁻), or carboxylates (RCOO⁻) lead to the formation of benzylic alcohols, ethers, and esters, respectively. For instance, treatment with sodium hydroxide can yield (2-bromo-5-chlorophenyl)methanol, while reaction with sodium ethoxide would produce 1-bromo-4-chloro-2-(ethoxymethyl)benzene.

Nitrogen Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) can act as nitrogen nucleophiles to form the corresponding primary, secondary, and tertiary benzylic amines. These reactions are crucial for building more complex nitrogen-containing molecules. science.gov

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as hydrosulfide (B80085) (SH⁻) or thiolates (RS⁻), are typically very strong nucleophiles and react readily to form thiols and thioethers, respectively. These reactions generally proceed efficiently under SN2 conditions.

| Nucleophile Type | Nucleophile Example | Product Class |

|---|---|---|

| Oxygen | Hydroxide (OH⁻) | Benzylic Alcohol |

| Oxygen | Alkoxide (RO⁻) | Benzylic Ether |

| Nitrogen | Ammonia (NH₃) | Primary Benzylic Amine |

| Nitrogen | Primary Amine (RNH₂) | Secondary Benzylic Amine |

| Sulfur | Thiolate (RS⁻) | Benzylic Thioether |

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the reactions at the benzylic position, SNAr reactions are generally difficult for simple aryl halides like chlorobenzene (B131634) because the electron-rich nature of the benzene ring repels approaching nucleophiles. quora.com For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.publibretexts.orgmasterorganicchemistry.com

In this compound, the potential leaving groups on the aromatic ring are the bromide and chloride ions. The substituents on the ring are the two halogens themselves and the chloromethyl group. Halogens are deactivating in electrophilic substitution but are considered weakly activating for nucleophilic substitution due to their inductive electron withdrawal. libretexts.org The chloromethyl group is also weakly electron-withdrawing via an inductive effect.

The positions of these groups are critical.

Attack at C1 (C-Br bond): The chloromethyl group is ortho and the chlorine atom is meta to the bromine.

Attack at C4 (C-Cl bond): The bromine atom is meta and the chloromethyl group is meta to the chlorine.

For SNAr, activating groups must be in the ortho or para position to effectively stabilize the negatively charged intermediate. pressbooks.publibretexts.org In this molecule, none of the substituents are strongly electron-withdrawing (like a nitro group, -NO₂), and for the attack at C4, neither of the other groups is in an ortho or para position. For the attack at C1, the weakly activating chloromethyl group is in the ortho position. Therefore, SNAr is more likely to occur, albeit slowly, at the carbon bearing the bromine atom than the one with chlorine. However, due to the lack of strong activation, these reactions would likely require harsh conditions, such as high temperatures and very strong nucleophiles. libretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This step is typically the rate-determining step. masterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The role of electron-withdrawing groups (EWGs) is to stabilize the negative charge of the Meisenheimer complex through resonance or induction. masterorganicchemistry.com When an EWG is positioned ortho or para to the site of attack, the negative charge can be delocalized onto the EWG, significantly stabilizing the intermediate and lowering the activation energy of the first step. pressbooks.publibretexts.org

In this compound, the chloromethyl and halogen substituents are only weakly electron-withdrawing. They provide some inductive stabilization for the negative charge in the Meisenheimer complex but lack the powerful resonance stabilization offered by groups like nitro (-NO₂) or cyano (-CN). nih.govyoutube.com If a nucleophile attacks the C-Br bond, the ortho-chloromethyl group can offer some inductive stabilization. However, if the C-Cl bond is attacked, the other substituents are in meta positions, which offer very little resonance stabilization to the intermediate. libretexts.org Consequently, the SNAr reactivity of this compound is significantly lower than that of classic SNAr substrates like 2,4-dinitrochlorobenzene. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) on the Halo-Substituted Benzene Ring

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction on this compound are controlled by the electronic and steric properties of the existing substituents.

The substituents on the benzene ring influence the nucleophilicity of the ring and direct incoming electrophiles to specific positions. This influence is a combination of two electronic effects: the inductive effect and the resonance effect.

Halogen Substituents (Bromo and Chloro): Both bromine and chlorine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the ring, making it less nucleophilic and thus deactivating it towards EAS compared to unsubstituted benzene. youtube.com However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). libretexts.org This resonance effect increases electron density at the ortho and para positions. Because the inductive effect is stronger than the resonance effect, halogens are net deactivators but are considered ortho, para-directors. libretexts.orgyoutube.com

Chloromethyl Substituent (-CH₂Cl): The chloromethyl group is also deactivating. The electronegative chlorine atom withdraws electron density from the methyl group, which in turn withdraws electron density from the benzene ring via an inductive effect (-I). Unlike simple alkyl groups which are activating, the chloromethyl group reduces the ring's reactivity. Despite being deactivating, it is still considered an ortho, para-director, as any stabilization of the cationic intermediate (arenium ion) occurs primarily when the electrophile adds to these positions. stackexchange.com

The collective impact is that the benzene ring in this compound is significantly deactivated towards electrophilic attack, requiring more forcing conditions for reactions like nitration, halogenation, or Friedel-Crafts reactions compared to benzene or toluene (B28343).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -Br (Bromo) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -CH₂Cl (Chloromethyl) | Electron-withdrawing (-I) | N/A (Weak hyperconjugation) | Deactivating | Ortho, Para |

When multiple substituents are present, the position of the incoming electrophile is determined by a consensus of their directing effects and steric factors. numberanalytics.com In this compound, there are three available positions for substitution: C3, C5, and C6.

Directing Influences:

The -Br at C1 directs to positions C2 (blocked) and C6 (ortho), and C4 (blocked) (para).

The -Cl at C4 directs to positions C3 and C5 (ortho), and C1 (blocked) (para).

The -CH₂Cl at C2 directs to positions C1 (blocked) and C3 (ortho), and C5 (para).

Consensus and Steric Hindrance:

Position C3: Directed ortho by both the -Cl and -CH₂Cl groups. However, this position is sterically hindered due to its proximity to the bulky chloromethyl group. numberanalytics.comlibretexts.org

Position C5: Directed ortho by the -Cl group and para by the -CH₂Cl group. This position is electronically well-favored.

Position C6: Directed ortho by the -Br group.

Considering these factors, substitution is most likely to occur at the C5 or C6 positions. The C5 position benefits from the reinforcing ortho and para directing effects of two substituents. However, the final product distribution in such polysubstituted systems can be complex and often requires experimental determination, as the relative strengths of the directing groups and the size of the incoming electrophile play significant roles. pearson.comyoutube.com

Elimination Reactions and Competing Pathways in Halogenated Benzylic Systems

The chloromethyl group of this compound is a primary benzylic halide. Benzylic halides are particularly reactive in both substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions.

Elimination reactions, typically promoted by a base, would involve the removal of the benzylic chlorine and a proton from an adjacent carbon. In this molecule, however, there are no protons on the adjacent ring carbons. Therefore, a standard β-elimination to form a double bond within the ring system is not possible.

However, the benzylic halide can undergo intermolecular or intramolecular reactions that result in elimination products under specific conditions. More commonly, it will participate in nucleophilic substitution. The competition between substitution and elimination pathways is governed by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination, while strong, non-bulky nucleophiles (e.g., hydroxide, alkoxides) can lead to a mixture of Sₙ2 and E2 products. reddit.commasterorganicchemistry.com Weak nucleophiles/bases (e.g., water, alcohols) favor Sₙ1 and E1 pathways, which proceed through a common, resonance-stabilized benzylic carbocation. quora.comquora.com

Solvent: Polar aprotic solvents (like acetone or DMSO) favor Sₙ2 reactions, whereas polar protic solvents (like ethanol (B145695) or water) favor Sₙ1/E1 reactions. reddit.com

Temperature: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com

For a primary benzylic halide like the chloromethyl group, the Sₙ2 mechanism is often preferred with good nucleophiles due to the low steric hindrance at the benzylic carbon. libretexts.org The Sₙ1 pathway is also viable due to the stability of the resulting benzylic carbocation.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl halide moieties of this compound are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to couple an organoboron compound (like a boronic acid) with an organohalide. rsc.org The molecule this compound presents three potential reaction sites: the C(sp²)-Br bond, the C(sp²)-Cl bond, and the C(sp³)-Cl bond.

A key principle in the cross-coupling of polyhalogenated compounds is chemoselectivity, which arises from the different reactivities of the carbon-halogen bonds. The oxidative addition to the palladium(0) catalyst is typically the rate-determining step, and its rate follows the general trend of C-I > C-Br > C-OTf > C-Cl. nih.gov

Consequently, under standard Suzuki-Miyaura conditions, highly selective coupling at the more reactive C-Br bond is expected, leaving the two C-Cl bonds intact. This allows for the stepwise functionalization of the molecule. While the benzylic C-Cl can also participate in Suzuki couplings, it generally requires different catalytic systems or conditions than those used for aryl halides. nih.govlookchem.com

| Reactive Site | Relative Reactivity | Predicted Outcome with 1 Eq. of Boronic Acid |

|---|---|---|

| C(sp²)-Br | High | Selective C-C bond formation at C1 |

| C(sp²)-Cl | Low | Remains unreacted under standard conditions |

| C(sp³)-Cl (benzylic) | Moderate (requires specific conditions) | Remains unreacted under standard aryl coupling conditions |

The Heck reaction is another palladium-catalyzed process that forms a C-C bond by coupling an aryl or vinyl halide with an alkene. organic-chemistry.orgnumberanalytics.com Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is paramount to the reaction's outcome.

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex. This step is significantly faster for aryl bromides than for aryl chlorides. acs.org Therefore, the Heck reaction on this compound would be highly selective for the C-Br bond . This allows for the introduction of a vinyl substituent at the C1 position while preserving the chloro substituents for potential subsequent transformations. The reaction typically requires a base and is carried out at elevated temperatures. numberanalytics.com

This chemoselectivity makes this compound a useful building block, enabling the sequential and site-specific introduction of different functional groups through various cross-coupling strategies.

Stille, Negishi, and Kumada Coupling Protocols

The presence of three distinct halide-containing functional groups—aryl bromide, aryl chloride, and benzylic chloride—on this compound makes it a versatile substrate for palladium- or nickel-catalyzed cross-coupling reactions. The Stille, Negishi, and Kumada reactions are powerful methods for forming carbon-carbon bonds, and the reactivity of this substrate would be dictated by the choice of catalyst, coupling partner, and reaction conditions.

The Stille reaction couples an organotin compound with an organic halide. wikipedia.orglibretexts.org For this compound, the reaction would likely proceed selectively at the most reactive C–Br bond, allowing for the introduction of various organic groups (alkyl, vinyl, aryl, etc.) at the 1-position. libretexts.org

The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than its organotin counterpart. wikipedia.orgorganic-chemistry.org This reaction also typically employs a palladium or nickel catalyst and is known for its broad scope and functional group tolerance. wikipedia.orgorganic-chemistry.org Similar to the Stille reaction, selective coupling at the C-Br bond is the anticipated outcome.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org While highly effective for aryl bromides, Kumada couplings are generally less reactive towards aryl chlorides, suggesting a high degree of selectivity for substitution at the bromine-bearing carbon is achievable. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Stille | Organostannane (R-SnR'3) | Palladium(0) | Stable and moisture-insensitive reagents; toxicity of tin compounds is a drawback. wikipedia.org |

| Negishi | Organozinc (R-ZnX) | Palladium(0) or Nickel(0) | High reactivity and functional group tolerance; reagents are moisture-sensitive. wikipedia.orgorganic-chemistry.org |

| Kumada | Grignard (R-MgX) | Nickel(II) or Palladium(II) | Highly reactive reagents; limited functional group tolerance due to the basicity of Grignard reagents. wikipedia.org |

Comparative Reactivity of Bromine versus Chlorine in Catalytic Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl. wenxuecity.com This trend is primarily governed by the carbon-halogen bond dissociation energy (C-X BDE) and the ease of the initial oxidative addition step to the low-valent metal center. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent reaction.

This difference in reactivity is a cornerstone of selective organic synthesis. For this compound, this principle allows for chemoselective functionalization. It is well-established that aryl bromides are more reactive than aryl chlorides in reactions like the Suzuki-Miyaura coupling. researchgate.net Studies comparing the efficiency of coupling reactions have shown that aryl chlorides often require longer reaction times, higher catalyst loadings, or more specialized, electron-rich phosphine (B1218219) ligands to achieve yields comparable to those of aryl bromides. rsc.orgmdpi.com Therefore, by carefully selecting the catalyst and reaction conditions, it is possible to selectively couple a nucleophile at the C1-Br position while leaving the C4-Cl bond intact. This inherent reactivity difference provides a strategic advantage for the stepwise elaboration of the molecule.

| Property | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) |

|---|---|---|

| Relative Bond Dissociation Energy | Lower | Higher |

| Rate of Oxidative Addition | Faster | Slower |

| General Reactivity in Cross-Coupling | Higher | Lower |

| Typical Reaction Conditions | Milder conditions, lower catalyst loading | Harsher conditions, higher catalyst loading, specialized ligands. rsc.org |

Radical Processes and Benzylic Functionalization

The chloromethyl group at the C2 position is a key site for radical reactions. The benzylic C-Cl bond is significantly weaker than the aromatic C-Cl bond and can be cleaved homolytically to generate a stabilized benzylic radical.

Investigation of Photochemical and Initiator-Mediated Radical Transformations

The benzylic chloride moiety can be readily activated using photochemical methods or radical initiators.

Photochemical Transformations : The photolysis of benzyl (B1604629) chlorides is a well-studied process. researchgate.net Upon UV irradiation, the C-Cl bond can undergo homolytic cleavage to produce a benzyl radical and a chlorine atom. researchgate.net This benzyl radical intermediate can then participate in various subsequent reactions, such as dimerization to form a bibenzyl linkage, or reaction with other radical species or solvents. acs.orgacs.org

Initiator-Mediated Transformations : Chemical initiators, such as those used in free-radical chlorination, can also promote the formation of benzylic radicals. youtube.com More modern approaches employ cooperative catalysis, where a photocatalyst and a nucleophilic catalyst (like lutidine) work in concert to generate benzylic radicals from benzyl chlorides under mild, visible-light-mediated conditions. nih.gov This method is particularly advantageous as it often exhibits high functional group tolerance, which would be crucial for a multifunctional molecule like this compound.

| Activation Method | Description | Potential Outcome for the Substrate |

|---|---|---|

| UV Photolysis | Direct homolytic cleavage of the benzylic C-Cl bond by UV light. researchgate.net | Formation of a benzylic radical for dimerization or trapping. |

| Radical Initiators | Use of chemical initiators (e.g., AIBN, TCCA) to start a radical chain reaction. youtube.com | Substitution or addition reactions at the benzylic position. |

| Photoredox Catalysis | Visible-light-mediated single-electron transfer (SET) to the benzylic C-Cl bond, often with a co-catalyst. acs.orgnih.gov | Generation of benzylic radicals for C-C bond formation under mild conditions. |

Oxidative and Reductive Transformations of this compound

The functional groups of this compound can also undergo oxidative and reductive transformations.

Oxidative Transformations : The primary site for oxidation is the benzylic chloromethyl group. Standard oxidizing agents can convert the -CH₂Cl group into an aldehyde (-CHO) or, with more potent reagents or harsher conditions, into a carboxylic acid (-COOH). This transformation provides a pathway to introduce oxygen-containing functional groups onto the benzene ring, further expanding the synthetic utility of the molecule.

Reductive Transformations : Several reductive pathways are possible. The benzylic chloride can be reduced to a methyl group (-CH₃) via catalytic hydrogenation or using various hydride reagents. This process, known as hydrogenolysis, removes the chlorine atom and replaces it with hydrogen. Additionally, the aryl halide bonds can be reduced. For instance, processes for the preparation of related compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, involve the reduction of a benzophenone (B1666685) precursor to a methylene (B1212753) bridge, demonstrating a key reductive step at the benzylic position. google.comgoogle.com This type of reduction highlights the feasibility of transforming a carbonyl group, a potential derivative of the chloromethyl group, into a methylene group.

Applications of 1 Bromo 4 Chloro 2 Chloromethyl Benzene in Advanced Organic Synthesis

Construction of Complex Organic Molecules through Strategic Derivatization

1-Bromo-4-chloro-2-(chloromethyl)benzene is a valuable reagent for the construction of intricate molecular architectures. The presence of three distinct halogenated sites with differing reactivities enables chemists to perform sequential and site-selective reactions. The chloromethyl group is particularly susceptible to nucleophilic substitution, making it an excellent electrophilic site for introducing new functionalities.

One of the primary applications of this compound is as an alkylating agent. The benzylic chloride is highly reactive towards a wide array of nucleophiles, including alcohols, phenols, amines, and thiols. This reactivity allows for the facile introduction of the 2-bromo-5-chlorobenzyl moiety into larger molecules, a key step in the multi-step synthesis of complex organic structures.

For instance, in the synthesis of precursors for antiviral agents, a structurally similar compound, 1-bromo-2-(bromomethyl)-4-chlorobenzene, is utilized in an alkylation reaction with 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This reaction, carried out in the presence of a base such as potassium carbonate, exemplifies the utility of this class of compounds in forming new carbon-oxygen bonds and building molecular complexity. The analogous reactivity of this compound makes it a prime candidate for similar strategic derivatizations.

The bromo and chloro substituents on the aromatic ring offer further opportunities for diversification. These sites are amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of highly functionalized and elaborate molecular frameworks. The differential reactivity of the aryl bromide and aryl chloride can also be exploited for selective transformations, further enhancing its synthetic utility.

Role as a Key Precursor in Medicinal Chemistry Research

The application of this compound as a precursor in medicinal chemistry is a significant area of its utility. Its structural motifs are found in various biologically active molecules, and its reactive handles facilitate the synthesis of diverse compound libraries for drug discovery.

Synthesis of Bioactive Compounds and Pharmacological Probes

This compound has been identified as a key intermediate in the synthesis of antiviral compounds. google.com Patents disclose processes for preparing antiviral agents where this compound is a cited chemical compound. google.com Its role as a building block allows for the systematic modification of different parts of a target molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The ability to introduce the 2-bromo-5-chlorobenzyl group is crucial for creating the specific molecular architecture required for biological activity.

Building Blocks for the Development of Targeted Therapeutic Agents

The development of targeted therapeutic agents often requires the synthesis of complex molecules that can selectively interact with specific biological targets. The structural features of this compound make it an attractive starting material for the synthesis of such agents. The distinct reactive sites on the molecule allow for the attachment of various pharmacophores and targeting moieties, facilitating the design and synthesis of drugs with improved efficacy and reduced side effects. While specific therapeutic agents derived from this compound are not extensively detailed in publicly available literature, its inclusion in patents for antiviral compound synthesis underscores its importance in this field. google.com

Intermediate in Agrochemical and Crop Protection Chemical Development

While the chemical structure of this compound suggests potential applications in the agrochemical sector due to the prevalence of halogenated aromatic compounds in pesticides and herbicides, a thorough review of scientific literature and patent databases does not reveal significant use of this specific compound in the development of crop protection chemicals. Further research may be necessary to explore its potential in this area.

Contributions to Functional Materials Science

The application of this compound in the field of functional materials science, including polymer synthesis and the development of functional macromolecules, is not well-documented in the current body of scientific literature.

Polymer Synthesis and Functional Macromolecules

The reactive sites on this compound, particularly the chloromethyl group, could theoretically be utilized for the synthesis of functional polymers. For example, it could act as a monomer or a functionalizing agent to introduce specific properties into a polymer backbone. However, there is a lack of published research demonstrating the practical application of this compound in polymer chemistry or the creation of functional macromolecules.

Precursors for Organic Optoelectronic Materials

Extensive research into the applications of this compound as a precursor for organic optoelectronic materials has yielded no specific instances of its use in the synthesis of such materials within the reviewed scientific literature. Organic optoelectronic materials, which include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), rely on conjugated small molecules or polymers. kennesaw.eduresearchgate.net The synthesis of these materials often involves the polymerization of functionalized aromatic building blocks. rsc.org

The structure of this compound possesses several reactive sites that could theoretically be utilized in the synthesis of larger conjugated systems. Specifically, the bromo and chloro substituents on the benzene (B151609) ring, as well as the chloromethyl group, offer potential handles for various coupling reactions that are foundational to the synthesis of conjugated polymers. These reactions can include Suzuki, Stille, and direct arylation couplings. rsc.orgrsc.org

Despite the theoretical potential for this compound to serve as a monomer or an intermediate in the synthesis of organic optoelectronic materials, there are no detailed research findings or data available in the public domain to substantiate this application. The existing literature on precursors for optoelectronic materials focuses on a wide array of other halogenated and functionalized aromatic compounds. nbinno.comacs.org Therefore, a comprehensive and scientifically accurate discussion of its role in this specific application, including data on the properties of any resulting materials, cannot be provided at this time.

Further research would be necessary to explore the viability and potential advantages or disadvantages of using this compound as a building block in the field of organic optoelectronics. Such studies would need to be conducted to generate the data required for a thorough analysis of its utility in this advanced area of materials science.

Computational and Theoretical Chemistry Studies of 1 Bromo 4 Chloro 2 Chloromethyl Benzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-Bromo-4-chloro-2-(chloromethyl)benzene, DFT calculations can provide valuable insights into its geometry, stability, and electronic properties. By solving the Kohn-Sham equations, the electron density of the molecule can be determined, from which various properties can be derived.

DFT studies on halosubstituted benzenes have demonstrated that the type, number, and position of halogen substituents significantly influence the molecule's properties. kfupm.edu.saresearchgate.net For this compound, DFT could be employed to calculate key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of its most stable conformation. Furthermore, DFT can be used to compute the molecule's total energy, heat of formation, and vibrational frequencies, which are crucial for its characterization.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Units |

| Total Energy | -2890.45 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -0.78 | eV |

| HOMO-LUMO Gap | 6.11 | eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comyoutube.com The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other reagents.

For this compound, the HOMO would likely be localized on the benzene (B151609) ring, with significant contributions from the bromine and chlorine atoms due to their lone pairs. The LUMO, on the other hand, would be expected to have significant contributions from the antibonding orbitals of the C-Br, C-Cl, and C-Cl (chloromethyl) bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. FMO analysis can be instrumental in predicting the regioselectivity of electrophilic and nucleophilic attacks on the molecule. wustl.edu

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms, the identification of intermediates, and the characterization of transition states. For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution on the ring, computational methods can calculate the activation energies and reaction enthalpies.

By locating the transition state structures and performing frequency calculations, it is possible to confirm that they are first-order saddle points on the potential energy surface. This information is invaluable for understanding the kinetics and feasibility of a particular reaction pathway.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The substitution pattern of this compound presents several possible sites for chemical reactions. Computational methods can be employed to predict the regioselectivity of these transformations. For instance, in electrophilic aromatic substitution, the relative stability of the possible sigma-complex intermediates can be calculated to determine the most likely position of attack. acs.orgrsc.orgnih.govsemanticscholar.org

Methods like the RegioSQM can predict the regioselectivity of electrophilic aromatic substitution by identifying the aromatic carbon with the highest proton affinity. nih.gov Machine learning models, such as RegioML, have also been developed to predict the outcomes of such reactions with high accuracy. rsc.org For this compound, these models would consider the directing effects of the bromo, chloro, and chloromethyl substituents to predict the most favored product.

Computational Assessment of Synthetic Accessibility and Reaction Efficiency

Theoretical calculations can also aid in the design of synthetic routes by assessing the feasibility and efficiency of proposed chemical reactions. By calculating reaction energies and activation barriers, chemists can evaluate different synthetic pathways and identify those that are most likely to be successful. This computational pre-screening can save significant time and resources in the laboratory. For a target molecule like this compound, computational tools could be used to optimize reaction conditions, such as temperature and catalyst choice, to maximize the yield and purity of the desired product.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of molecules in a condensed phase. rug.nl For this compound, MD simulations could be used to study its behavior in different solvents.

These simulations can reveal the preferred conformations of the chloromethyl group and how it interacts with surrounding solvent molecules. Furthermore, MD simulations are crucial for understanding non-covalent interactions, such as halogen bonding, which can play a significant role in the crystal packing of halogenated compounds and their interactions with biological macromolecules. nih.govnih.govarxiv.orgresearchgate.net By simulating a system containing multiple molecules of this compound, one could predict its bulk properties, such as density and diffusion coefficients.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1 Bromo 4 Chloro 2 Chloromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Bromo-4-chloro-2-(chloromethyl)benzene, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene (B151609) ring and the identity of the functional groups.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The aromatic protons of this compound are expected to appear in the range of 6.5-8.0 ppm, a region characteristic of protons attached to a benzene ring. libretexts.org The specific substitution pattern creates a unique splitting pattern for the three aromatic protons. The proton positioned between the bromo and chloromethyl groups would likely be the most downfield due to the influence of the adjacent halogens.

The benzylic protons of the chloromethyl (-CH₂Cl) group are particularly diagnostic. These protons are expected to resonate as a singlet in the range of 3.0-4.5 ppm. csustan.eduorgchemboulder.com The electronegative chlorine atom deshields these protons, shifting them downfield from the typical 2.2-3.0 ppm range observed for unsubstituted benzylic protons. csustan.eduorgchemboulder.com Monitoring the appearance of this singlet and the changes in the aromatic region can be effectively used to track the progress of reactions involving the formation or modification of this compound.

In ¹³C NMR spectroscopy, six distinct signals would be expected for the aromatic carbons due to the asymmetrical substitution, along with one signal for the benzylic carbon. The carbons bonded to the electronegative bromine and chlorine atoms would show characteristic shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | Multiplet |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org For this compound (C₇H₅BrCl₂), mass spectrometry is essential for confirming its molecular formula through the observation of the molecular ion peak (M⁺).

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in an approximate 1:1 ratio. Chlorine also has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. docbrown.info Consequently, the molecular ion region will exhibit a cluster of peaks reflecting the various combinations of these isotopes. The most intense peak in this cluster will not necessarily correspond to the monoisotopic mass.

Electron ionization (EI) is a common method that leads to the fragmentation of the molecular ion. wikipedia.org Analyzing these fragmentation patterns provides valuable structural information. libretexts.org Common fragmentation pathways for this compound would likely involve:

Loss of a chlorine radical: [M - Cl]⁺

Loss of a bromine radical: [M - Br]⁺

Cleavage of the chloromethyl group: [M - CH₂Cl]⁺, leading to a bromochlorobenzene cation.

Formation of a benzyl-type cation: Loss of Br or Cl from the ring can lead to the formation of a stabilized tropylium-like ion.

The relative abundance of these fragment ions helps to piece together the molecule's structure. libretexts.org

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) |

|---|---|---|

| [C₇H₅⁷⁹Br³⁵Cl₂]⁺ | Molecular Ion (M⁺) | 238 |

| [C₇H₅⁷⁹Br³⁵Cl]⁺ | Loss of a Cl radical | 203 |

| [C₇H₅³⁵Cl₂]⁺ | Loss of a Br radical | 159 |

| [C₆H₃⁷⁹Br³⁵Cl]⁺ | Loss of a CH₂Cl radical | 189 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound, allowing for the identification of specific functional groups and structural features.

For this compound, the IR and Raman spectra would be characterized by several key absorption bands:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. libretexts.orgresearchgate.net Aliphatic C-H stretching from the -CH₂Cl group would appear just below 3000 cm⁻¹.

C-C stretching: In-ring C-C stretching vibrations of the benzene ring usually produce a set of bands in the 1600-1400 cm⁻¹ region. libretexts.org

C-H bending: Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ range are often diagnostic of the substitution pattern on the benzene ring. libretexts.org

C-Cl and C-Br stretching: The vibrations associated with the carbon-halogen bonds are found in the fingerprint region of the spectrum. C-Cl stretching typically occurs in the 800-600 cm⁻¹ range, while the heavier C-Br bond stretching appears at lower frequencies, generally between 600-500 cm⁻¹.

A detailed analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can provide a comprehensive understanding of the molecule's structure and bonding. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C-C Stretch | 1600 - 1400 |

| C-H Out-of-Plane Bend | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique can provide unambiguous proof of its structure.

The analysis would yield precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and the substitution pattern on the benzene ring. For instance, it would provide the exact bond lengths for the C-Br, C-Cl (aromatic), and C-Cl (aliphatic) bonds. Furthermore, the crystal packing arrangement, which describes how the molecules are arranged in the solid state, can be determined.

In some cases, particularly with mixed halogen substitutions, crystallographic disorder can occur where Br and Cl atoms might randomly occupy similar positions within the crystal lattice. researchgate.netuky.edu An X-ray diffraction study would be able to identify and model such phenomena.

Table 4: Typical Bond Lengths Expected from Crystallographic Analysis

| Bond | Typical Length (Å) |

|---|---|

| Aromatic C-C | 1.39 - 1.40 |

| C-H (Aromatic) | ~0.95 |

| C-Br | ~1.90 |

| C-Cl (Aromatic) | ~1.74 |

| C-C (Aliphatic-Aromatic) | ~1.51 |

| C-H (Aliphatic) | ~0.98 |

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for analyzing complex reaction mixtures.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. In this technique, the compound is vaporized and passed through a column with a carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or medium-polarity column, such as one with a phenyl polysiloxane stationary phase, would likely be effective. nih.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection, with the latter providing both retention time and mass spectral data for definitive identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly useful for less volatile compounds or for preparative-scale separations. For this compound, a reverse-phase HPLC method would be appropriate. sielc.comsielc.com This typically involves a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com A UV detector would be effective for detection, as the benzene ring possesses a strong chromophore. By comparing the retention time of the sample to that of a known standard, the compound can be identified and its purity quantified.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | Phenyl polysiloxane (e.g., OV-101) | Helium or Nitrogen | FID or MS |

Synthetic Diversification: Derivatives and Analogues of 1 Bromo 4 Chloro 2 Chloromethyl Benzene

Systematic Modification of Halogen Substituents on the Aromatic Ring

The differential reactivity of the C(sp²)–Br and C(sp²)–Cl bonds on the aromatic ring of 1-bromo-4-chloro-2-(chloromethyl)benzene provides a powerful tool for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions, enabling the systematic and stepwise modification of the aromatic core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for this purpose. Research has demonstrated the highly selective coupling of the C(sp²)–Br bond in structurally related chloromethyl bromobenzenes with various arylboronic acids. nih.gov This selectivity is typically achieved by careful selection of the palladium catalyst, ligand, and reaction conditions. For instance, using a catalyst system like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a bulky, electron-rich phosphine (B1218219) ligand facilitates the oxidative addition to the C-Br bond at a much faster rate than to the more stable C-Cl bond. nih.gov

This selective transformation allows for the bromine atom to be replaced with a variety of substituents (e.g., aryl, alkyl, or vinyl groups) while leaving the chlorine atom and the chloromethyl group untouched for subsequent reactions. This stepwise approach is fundamental to the synthesis of complex, unsymmetrically substituted aromatic compounds. The remaining aryl chloride can be functionalized under more forcing reaction conditions, often requiring more specialized catalyst systems designed for the activation of less reactive C-Cl bonds. uwindsor.ca

Functionalization and Derivatization at the Benzylic Chloromethyl Group

The chloromethyl group (–CH₂Cl) is a key site for derivatization due to its nature as a reactive benzylic halide. The carbon atom of this group is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups through substitution reactions (Sₙ1 or Sₙ2 mechanisms). khanacademy.org The stability of the potential benzylic carbocation intermediate can favor an Sₙ1 pathway, while its primary nature also allows for a concerted Sₙ2 mechanism. khanacademy.org

This reactivity enables a plethora of transformations, including:

Etherification: Reaction with alcohols or phenols in the presence of a base yields benzyl (B1604629) ethers. A patented process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for the drug dapagliflozin, highlights an industrial application of forming a benzylic ether linkage on a similar scaffold. google.com

Esterification: Treatment with carboxylate salts results in the formation of benzyl esters.

Cyanation: Substitution with cyanide salts (e.g., NaCN, KCN) introduces a nitrile group (–CH₂CN), which is a versatile precursor for acids, amides, and amines.

Amination: Reactions with ammonia, primary, or secondary amines lead to the corresponding benzylamines.

Thiolation: Reaction with thiols or thiolate salts produces benzyl thioethers.

These derivatizations convert the parent compound into a host of molecules with diverse properties and functionalities, expanding its utility as an intermediate in the synthesis of fine chemicals and pharmaceuticals.

Exploration of Isomeric Compounds and Their Comparative Reactivity Profiles

The reactivity of halogenated benzyl chlorides is significantly influenced by the substitution pattern on the aromatic ring. Isomers of this compound, where the positions of the bromo, chloro, and chloromethyl groups are varied, exhibit distinct reactivity profiles due to differences in electronic and steric effects.

There are numerous possible positional isomers for a benzene (B151609) ring substituted with these three groups. quora.com Let's consider a few examples to illustrate the comparative reactivity:

This compound: The chloromethyl group is ortho to the bromine atom and meta to the chlorine atom.

1-Bromo-2-chloro-4-(chloromethyl)benzene: The chloromethyl group is para to the bromine and ortho to the chlorine. Steric hindrance from the ortho chlorine could influence the reactivity of the benzylic position.

4-Bromo-1-chloro-2-(chloromethyl)benzene: This is an alternative IUPAC name for the title compound.

2-Bromo-1-chloro-4-(chloromethyl)benzene: The chloromethyl group is para to the bromine and meta to the chlorine.

The electronic effects of the halogens (inductive withdrawal) influence the electrophilicity of the aromatic ring and the benzylic carbon. The position of these groups relative to each other and to the chloromethyl group affects the stability of reaction intermediates. For instance, in palladium-catalyzed cross-coupling, steric hindrance around the C-Br or C-Cl bond can significantly impact the rate of oxidative addition. An ortho-substituent to the target halogen can slow the reaction compared to a para-substituent. nih.gov Similarly, the reactivity of the benzylic chloride in nucleophilic substitution can be modulated by the electronic influence of the halogens at different positions.

| Isomer Name | Substitution Pattern | Expected Reactivity Profile |

| This compound | Br (1), CH₂Cl (2), Cl (4) | Ortho-bromo may offer some steric hindrance in coupling reactions. Benzylic reactivity is influenced by ortho-Br and meta-Cl. |

| 1-Bromo-2-chloro-4-(chloromethyl)benzene | Br (1), Cl (2), CH₂Cl (4) | Benzylic reactivity may be sterically hindered by the ortho-Cl. C-Br coupling at position 1 is heavily hindered by the adjacent chlorine. |

| 2-Bromo-4-chloro-1-(chloromethyl)benzene | CH₂Cl (1), Br (2), Cl (4) | High steric hindrance at the benzylic position due to the ortho-bromo group. C-Br coupling is also sterically influenced. |

| 4-Bromo-2-chloro-1-(chloromethyl)benzene | CH₂Cl (1), Cl (2), Br (4) | Benzylic position is ortho to chlorine, affecting its reactivity. C-Br coupling at the para position is sterically accessible. |

This table presents a qualitative comparison based on general principles of chemical reactivity.

Integration of this compound into Biphenyl (B1667301) and Polyaromatic Systems

A primary application of this compound and its isomers is in the construction of biphenyl and larger polyaromatic frameworks. The selective reactivity of the aryl-halogen bonds is key to this strategy. As established, the C-Br bond can be selectively targeted in Suzuki-Miyaura cross-coupling reactions. nih.gov

This allows for the direct coupling of the this compound core with a variety of aryl- and heteroarylboronic acids. The result is the formation of a biphenyl structure where one ring retains the chloro and chloromethyl substituents. These remaining functional groups serve as handles for subsequent synthetic transformations, enabling the creation of complex, multi-functional molecules. For example, the chloromethyl group can be converted to other functionalities after the biphenyl core has been established.

A study on the selective coupling of 1-bromo-4-(chloromethyl)benzene (a close analogue) with various arylboronic acids successfully yielded a series of chloromethyl-1,1'-biphenyl compounds in moderate to excellent yields. nih.gov This protocol demonstrates the feasibility of integrating the substituted benzene ring into a biphenyl system while preserving the reactive benzylic chloride.

| Arylboronic Acid | Resulting Biphenyl Product | Yield (%) |

| p-Tolylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-yl)methanol derivative | 93% |

| (4-Methoxyphenyl)boronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-yl)methanol derivative | 88% |

| (4-(Trifluoromethyl)phenyl)boronic acid | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol derivative | 75% |

| m-Tolylboronic acid | 3'-Methyl-[1,1'-biphenyl]-4-yl)methanol derivative | 98% |

| o-Tolylboronic acid | 2'-Methyl-[1,1'-biphenyl]-4-yl)methanol derivative | 90% |

Data adapted from a study on the selective Suzuki-Miyaura coupling of 1-bromo-4-(chloromethyl)benzene. nih.gov The products listed are analogous to those expected from this compound.

This synthetic strategy is highly valuable for building precursors for materials science applications, such as liquid crystals and polymers, as well as for accessing complex scaffolds in medicinal chemistry.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthesis Methodologies

Traditional synthesis routes for poly-substituted haloarenes often rely on methods that generate significant waste and use hazardous reagents. The future of synthesizing 1-bromo-4-chloro-2-(chloromethyl)benzene and its derivatives is geared towards greener, more sustainable practices that improve atom economy and reduce environmental impact.

Key areas of development include:

Greener Halogenation: Classic chlorination and bromination often use elemental halogens, which pose safety and environmental risks. Future methods will likely focus on alternative halogen sources. For instance, photocatalytic methods using N-chlorosuccinimide (NCS) as a safe chlorine source for benzylic C-H chlorination represent a milder, more selective approach. organic-chemistry.org Similarly, greener bromination techniques, such as the peroxide-bromide method, are being extended to create aryl polybromides with high atom economy and reduced byproducts. beilstein-journals.org

Sustainable Chloromethylation: The chloromethylation step, crucial for introducing the CH2Cl group, traditionally uses reagents like formaldehyde (B43269) and HCl with Lewis acid catalysts, which can form the highly carcinogenic bis(chloromethyl) ether. Research is moving towards safer, more environmentally benign catalytic systems. tandfonline.comgoogle.com This includes using phase-transfer catalysis in aqueous media to improve reaction efficiency and minimize the use of harsh organic solvents. researchgate.net

Waste Reduction and Catalyst Recycling: The development of recyclable catalysts and processes that minimize stoichiometric waste is a central theme of green chemistry. rsc.org For transformations involving this compound, this could involve using solid-supported catalysts or designing processes where byproducts can be easily recovered and repurposed.

| Method | Traditional Approach | Green/Sustainable Alternative | Key Advantages |

| Benzylic Chlorination | Free radical chlorination with Cl2 gas | Visible-light photocatalysis with N-chlorosuccinimide organic-chemistry.org | Milder conditions, higher selectivity, safer chlorine source. |

| Aromatic Bromination | Elemental bromine (Br2) with a Lewis acid | Peroxide-bromide system beilstein-journals.org | High atom economy, avoids corrosive reagents, reduces waste. |

| Chloromethylation | Formaldehyde/HCl with ZnCl2 | Phase-transfer catalysis in aqueous media researchgate.net | Avoids hazardous organic solvents, potentially safer conditions. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The three distinct halogenated sites on this compound offer a platform for complex molecular construction, provided that reactions can be controlled with high selectivity. The exploration of novel catalytic systems is paramount to unlocking this potential.

Future research will likely focus on:

Site-Selective Cross-Coupling: The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. youtube.com This inherent difference allows for selective functionalization at the bromine position. Future research will aim to develop catalysts with even greater selectivity, enabling Suzuki, Stille, Negishi, or Buchwald-Hartwig aminations at the C1 position while leaving the C4-chloro and C2-chloromethyl groups intact for subsequent reactions. youtube.comresearchgate.net

Dual-Function Catalysts: Systems that can catalyze transformations at two different sites in a single pot are highly desirable. For example, a catalyst that could facilitate a Suzuki coupling at the bromo-position, followed by a nucleophilic substitution at the benzylic chloride position, would streamline synthetic pathways significantly.

Cost-Effective Catalysis: While palladium is a powerful catalyst, its high cost is a drawback. Research into more abundant and less expensive metals like copper and iron for cross-coupling reactions is a major trend. rsc.org Developing efficient copper-catalyzed C-O or C-N coupling reactions for the aryl halide positions of this scaffold would be a significant advancement. rsc.org

| Reaction Type | Target Site | Catalytic System | Potential Outcome |

| Suzuki Coupling | C-Br | Palladium complexes with advanced phosphine (B1218219) ligands researchgate.net | Formation of a new C-C bond with high selectivity. |

| Buchwald-Hartwig Amination | C-Br | Palladium/ligand system youtube.com | Formation of a C-N bond, introducing amine functionalities. |

| C-O Coupling | C-Br or C-Cl | Copper(II) catalysts rsc.org | Synthesis of aryl ethers, potentially using a more economical metal. |

| Nucleophilic Substitution | -CH2Cl | Phase-transfer catalysis | Attachment of O, N, or S-based nucleophiles. |

Integration with Flow Chemistry and Automated Synthesis Techniques

To accelerate the discovery of new molecules derived from this compound, modern synthesis techniques are being integrated into the workflow. Flow chemistry and automated synthesis offer enhanced control, safety, and throughput compared to traditional batch processing.

Flow Chemistry for Hazardous Reactions: Reactions involving potentially unstable intermediates or highly exothermic processes can be performed more safely in continuous flow reactors. google.com The small reaction volumes at any given moment minimize risks. The synthesis of the scaffold itself or its subsequent functionalization could benefit from this improved safety and control.

Automated Synthesis Platforms: Robotic systems can perform multi-step reaction sequences and purifications with minimal human intervention. sigmaaldrich.comillinois.edu An automated platform could use a building-block approach, taking the this compound scaffold and reacting it with a library of diverse reagents in a parallel format. eubopen.org This would rapidly generate a large number of derivatives for screening in drug discovery or materials science. illinois.edusynplechem.com

Advanced Mechanistic Investigations Through Multidisciplinary Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this scaffold is crucial for optimizing reaction conditions and predicting outcomes.

Understanding Electrophilic Aromatic Substitution (SEAr): The synthesis of the core structure likely involves SEAr to install the halogen atoms. While the general mechanism involving a Wheland intermediate is well-known, detailed computational and kinetic studies continue to refine this model. masterorganicchemistry.comresearchgate.netnih.gov Recent computational work has even questioned the classic intermediate in some bromination reactions, suggesting a more complex pathway. chemistryworld.com A precise understanding of substituent effects would allow for better control over the regioselectivity of halogenation.